N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine
Description
N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine is a synthetic amine derivative characterized by a benzyl group substituted with an isopropoxy moiety at the 2-position and a methoxy-substituted ethanamine chain.
Properties
IUPAC Name |
2-methoxy-N-[(2-propan-2-yloxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(2)16-13-7-5-4-6-12(13)10-14-8-9-15-3/h4-7,11,14H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMCYACOABZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxybenzyl chloride and 2-methoxy-1-ethanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified hydrogenation states.
Substitution: Formation of substituted products with different nucleophilic groups.
Scientific Research Applications
N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituent variations:
Pharmacological and Functional Differences
- 25I-NBOMe: The 2-methoxybenzyl group and 4-iodo substitution confer high affinity for 5-HT2A receptors, leading to potent hallucinogenic effects.
- RS-17053: The cyclopropylmethoxyphenoxy group and indole substitution result in selective α1A-adrenoceptor antagonism. The target compound’s isopropoxy group lacks the electron-withdrawing properties of the cyclopropylmethoxy group, likely altering its adrenergic activity .
- N-(Cyclopropylmethyl)-2-methoxyethanamine : The absence of a benzyl ring reduces aromatic interactions, limiting CNS penetration compared to the target compound .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| This compound | C13H21NO2 | 223.31 | 2.8 |
| 25I-NBOMe | C18H21INO3 | 426.27 | 3.5 |
| RS-17053 | C23H27ClN2O2 | 398.93 | 4.2 |
Table 2: Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT2A | α1A-Adrenoceptor | DAT |
|---|---|---|---|
| 25I-NBOMe | 0.1 | >10,000 | >10,000 |
| RS-17053 | >10,000 | 0.5–1.0 | >10,000 |
| This compound* | 500 | 300 | N/A |
*Predicted values based on structural analogs.
Biological Activity
N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.30 g/mol
The compound features an isopropoxy group attached to a benzyl moiety, along with a methoxy group on the ethylamine backbone. This structure suggests potential interactions with various biological targets, particularly in the central nervous system.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound can exhibit neuropharmacological effects, including:
- Antidepressant Activity : By modulating serotonin levels in the brain, such compounds may provide therapeutic benefits for depression.
- Anxiolytic Properties : Potential anxiolytic effects have been suggested through interactions with GABAergic systems.
2. Antimicrobial Activity
Some studies have indicated that related compounds possess antimicrobial properties. While direct evidence for this compound is sparse, the structural similarities suggest potential efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anxiolytic | Interaction with GABA receptors | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antidepressant Potential
A study investigating structurally similar compounds found that they exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may have similar properties, warranting further investigation.
Case Study 2: Neurotransmitter Interaction
Research into the mechanism of action revealed that related compounds could effectively inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in synaptic clefts. This mechanism is crucial for the antidepressant effects observed in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
